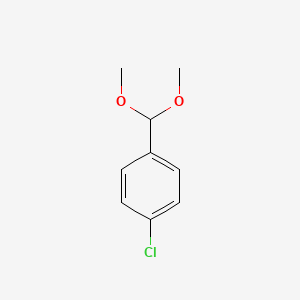

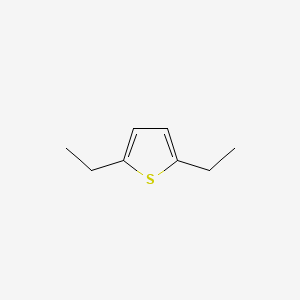

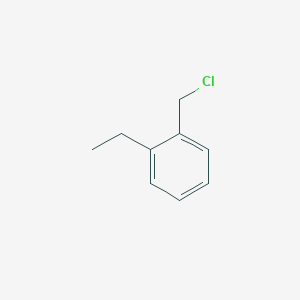

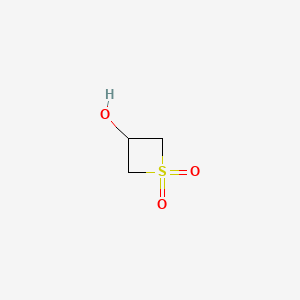

![molecular formula C7H8O2 B1581065 6-Oxabicyclo[3.2.1]oct-3-en-7-one CAS No. 4720-83-6](/img/structure/B1581065.png)

6-Oxabicyclo[3.2.1]oct-3-en-7-one

Descripción general

Descripción

6-Oxabicyclo[3.2.1]oct-3-en-7-one, also known as OBO, is an organic compound with a bicyclic structure containing three rings and seven carbon atoms. It is a versatile compound that has been used for a variety of applications in organic synthesis, scientific research, and biochemistry. OBO is a highly reactive compound that can undergo a variety of reactions, making it an ideal starting material for the synthesis of a broad range of molecules. In

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Oxabicyclo[3.2.1]oct-3-en-7-one: is a key intermediate in the synthesis of edoxaban , an anticoagulant used to prevent and treat thrombotic diseases . Its structure is pivotal for the creation of compounds that inhibit activated blood coagulation factor X (FXa), which is crucial in the blood clotting cascade.

Organic Synthesis

This compound serves as a versatile starting material for the synthesis of racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones . These structures are important for the development of new synthetic methodologies and the creation of novel organic molecules.

Materials Science

In materials science, 6-Oxabicyclo[3.2.1]oct-3-en-7-one can be used to develop conformationally defined and rigid templates for non-iterative approaches to polyoxygenated fragments found in biologically relevant natural compounds .

Environmental Science

The compound’s physicochemical properties, such as high GI absorption and BBB permeant, suggest potential applications in environmental science, particularly in the study of organic compound permeation in biological and environmental systems .

Analytical Chemistry

Its well-defined structure and properties make 6-Oxabicyclo[3.2.1]oct-3-en-7-one a suitable standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Pharmacology

The compound’s role in the synthesis of pharmacologically active molecules, such as edoxaban, highlights its importance in drug discovery and development processes, especially in the area of cardiovascular drugs .

Biochemistry

In biochemistry, 6-Oxabicyclo[3.2.1]oct-3-en-7-one could be used to study enzyme-substrate interactions, given its bicyclic structure that can mimic certain natural substrates or transition states in enzymatic reactions .

Agriculture

While direct applications in agriculture are not explicitly documented, the compound’s synthetic versatility suggests potential utility in the synthesis of agrochemicals, such as pesticides or herbicides, that require complex bicyclic structures .

Propiedades

IUPAC Name |

6-oxabicyclo[3.2.1]oct-3-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEXGJYMHHTVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2CC1C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327461 | |

| Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxabicyclo[3.2.1]oct-3-en-7-one | |

CAS RN |

4720-83-6 | |

| Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-Oxabicyclo[3.2.1]oct-3-en-7-one in the synthesis of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones?

A1: 6-Oxabicyclo[3.2.1]oct-3-en-7-one serves as a crucial starting material for synthesizing racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] This bicyclic lactone undergoes a ring-opening reaction with various amines, yielding amides. These amides are then subjected to reduction and oxidation steps to ultimately produce the desired 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] The presence of the lactone functionality and the bicyclic structure in 6-Oxabicyclo[3.2.1]oct-3-en-7-one make it a valuable scaffold for building diverse and structurally complex molecules.

Q2: How does the research demonstrate stereochemical control in the synthesis using 6-Oxabicyclo[3.2.1]oct-3-en-7-one?

A2: The research demonstrates stereochemical control through several key steps:

- Chiral Auxiliary: The use of (R)-α-methylbenzylamine as a chiral auxiliary during the synthesis allows for the separation and isolation of diastereomers, providing a pathway to access optically active compounds. []

- Stereoselective Reduction: Researchers developed methods for the stereoselective reduction of the synthesized bicyclic ketones. This control over the stereochemistry at the 3-position of the 6-azabicyclo[3.2.1]octane system is critical for generating specific isomers with potentially different biological activities. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.